Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate
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Overview
Description
Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate is an organic compound with a complex structure that includes a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate typically involves the reaction of a boronic acid derivative with a suitable ester. One common method involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material. The reaction is carried out under controlled conditions, often in the presence of a palladium catalyst, to facilitate the formation of the boronic ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction of the oxazole ring can produce various amines or alcohols .
Scientific Research Applications
Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in coupling reactions and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid
Uniqueness
What sets Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C15H18BNO6 |
---|---|
Molecular Weight |
319.12 g/mol |
IUPAC Name |
methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C15H18BNO6/c1-14(2)15(3,4)23-16(22-14)9-7-6-8(12(18)20-5)10-11(9)21-13(19)17-10/h6-7H,1-5H3,(H,17,19) |
InChI Key |
SAXWYWWSSNTGSK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)C(=O)OC)NC(=O)O3 |
Origin of Product |
United States |
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